molecular formula C10H14N2O2S B2511870 Ethyl 2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate CAS No. 1402672-57-4

Ethyl 2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate

Cat. No. B2511870
CAS RN: 1402672-57-4
M. Wt: 226.29
InChI Key: LPPXWZPLKBIUIL-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Pyrrolidines, on the other hand, have a non-planar ring structure, which allows for increased three-dimensional coverage .


Chemical Reactions Analysis

The reactivity of thiazoles and pyrrolidines can vary greatly depending on the substituents on the ring. For instance, substituents at position-2 and -4 of the thiazole ring may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Mechanism of Action

The mechanism of action of a compound containing both a pyrrolidine and a thiazole ring would depend on the specific biological target and the overall structure of the compound. Thiazoles have been found to exhibit a wide range of biological effects through various targets .

Future Directions

The future directions for research on compounds containing pyrrolidine and thiazole rings could include the design of new compounds with different biological profiles . The wide range of biological activities exhibited by these compounds makes them promising candidates for the development of new drugs.

properties

IUPAC Name

ethyl 2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-14-10(13)8-6-12-9(15-8)7-3-4-11-5-7/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPXWZPLKBIUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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